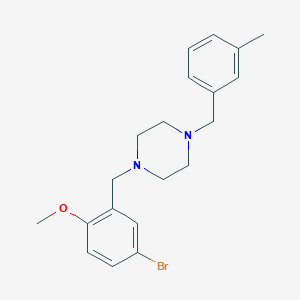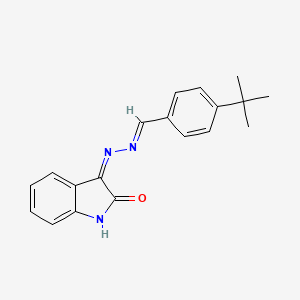
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research for its potential use in the treatment of various medical conditions.
作用機序
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. This compound has also been found to have an impact on the immune system, with studies showing that it can increase the production of cytokines, which are proteins that play a role in the immune response.
実験室実験の利点と制限
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also limitations to its use. This compound has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, the use of this compound in research is limited by its classification as a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of this compound in the treatment of ADHD. This compound has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for ADHD. Finally, there is interest in developing new synthetic compounds based on the structure of this compound that may have improved therapeutic properties.
合成法
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-bromo-benzyl chloride with 3-methylbenzylpiperazine in the presence of a base. The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography and recrystallization.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In a study conducted on rats, this compound was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZRPSVYZFZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
![1-tert-butyl-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6121050.png)
![2-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6121052.png)
![N-[(2-chlorophenyl)sulfonyl]-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B6121067.png)
![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6121078.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
